2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. nih.gov It is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. ekb.eg This versatility stems from the indole ring's unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and the relative ease with which it can be functionalized at various positions. nih.govekb.eg
Many natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), feature the indole core, highlighting its fundamental role in biological systems. derpharmachemica.com In medicinal chemistry, indole derivatives have been developed into a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.gov The ongoing exploration of novel indole-containing compounds continues to yield molecules with significant pharmacological potential. ekb.eg
The Role of Ethanolamine (B43304) Substructures in Synthetic and Mechanistic Investigations
Ethanolamine is a bifunctional molecule containing both a primary amine and a primary alcohol group. nih.gov This duality makes it a valuable building block in organic synthesis. The amino group provides a nucleophilic center for reactions such as alkylation and amidation, while the hydroxyl group can undergo esterification, etherification, and other reactions typical of alcohols. chemrxiv.orgresearchgate.net
In industrial applications, ethanolamines are widely used as surfactants, corrosion inhibitors, and for gas sweetening to remove acidic gases like carbon dioxide and hydrogen sulfide. nih.govugr.es In medicinal chemistry, the ethanolamine motif is incorporated into numerous drug molecules, where it can influence solubility, bioavailability, and receptor binding. Its ability to form hydrogen bonds and act as a linker between different pharmacophores makes it a key component in drug design. chemrxiv.org The selective N-alkylation of ethanolamine is a common synthetic challenge, as the reactivity of the two protons on the amino group is identical, often leading to mixtures of mono- and di-alkylated products. chemrxiv.org
Positioning 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol within Indole-Ethanolamine Chemical Space
The compound this compound represents a deliberate fusion of the indole and ethanolamine scaffolds. This molecule links the biologically relevant 1-ethyl-1H-indole nucleus at the C3 position, via a methylene (B1212753) bridge, to the nitrogen atom of ethanolamine. This specific arrangement places it within a class of compounds known as indole-3-methanamine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-ethylindol-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-10-11(9-14-7-8-16)12-5-3-4-6-13(12)15/h3-6,10,14,16H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBFJVWLJQFTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Pathways
A plausible and efficient method for the synthesis of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is through the reductive amination of 1-ethyl-1H-indole-3-carbaldehyde with ethanolamine (B43304). youtube.comnih.gov This common and versatile reaction in organic synthesis involves the initial formation of a Schiff base (imine) intermediate from the aldehyde and the primary amine, which is then reduced in situ to the desired secondary amine.
The synthesis of the key precursor, 1-ethyl-1H-indole-3-carbaldehyde, can be achieved through the Vilsmeier-Haack reaction on 1-ethyl-1H-indole. ekb.eggoogle.com This formylation reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the electron-rich C3 position of the indole (B1671886) ring. ekb.eg The starting material, 1-ethyl-1H-indole, can be prepared by the N-alkylation of indole with an ethylating agent like ethyl bromide.
An alternative, though potentially less direct, pathway could involve the preparation of 3-(chloromethyl)-1-ethyl-1H-indole followed by nucleophilic substitution with ethanolamine. However, this route may be complicated by the potential for over-alkylation of the ethanolamine nitrogen. researchgate.net
Detailed Experimental Procedure (Hypothetical)
Step 1: Synthesis of 1-ethyl-1H-indole-3-carbaldehyde
To a solution of 1-ethyl-1H-indole in anhydrous dimethylformamide, phosphorus oxychloride is added dropwise at 0 °C. The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the reaction is quenched by pouring it onto ice and neutralizing with an aqueous base, such as sodium hydroxide, to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography to yield 1-ethyl-1H-indole-3-carbaldehyde.
Step 2: Reductive Amination to Yield this compound
1-ethyl-1H-indole-3-carbaldehyde and a slight excess of ethanolamine are dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane. A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added portion-wise. researchgate.net The reaction is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to afford this compound.
Spectroscopic and Physicochemical Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the indole nitrogen (a triplet and a quartet), aromatic protons of the indole ring, a singlet for the methylene (B1212753) bridge between the indole C3 and the nitrogen, and signals for the two methylene groups of the ethanolamine moiety. The protons of the NH and OH groups may appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks corresponding to the carbons of the 1-ethyl-1H-indole core, the methylene bridge, and the two carbons of the ethanolamine side chain. rsc.org
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the indole ring. redalyc.org
Interactive Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Melting Point | Not available; likely a low-melting solid or oil |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO; sparingly soluble in water |
| pKa | Not available; expected to be a weak base |
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Protons | Predicted Chemical Shift Range |
| Indole-NH | --- (N-substituted) |
| Indole aromatic-H | 7.0 - 8.0 |
| Indole-C2-H | ~7.2 |
| Indole-N-CH₂CH₃ | 4.1-4.3 (q), 1.4-1.6 (t) |
| Indole-C3-CH₂-N | ~3.8 (s) |
| N-CH₂CH₂-OH | 2.7 - 2.9 (t) |
| N-CH₂CH₂-OH | 3.6 - 3.8 (t) |
| NH and OH | Broad, variable |
Chemical Compound Information
Quantum Chemical Analysis and Electronic Structure Calculations
Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed understanding of the electron distribution, molecular geometry, and reactivity, which are crucial for predicting its biological activity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org It is widely employed for its balance of accuracy and computational efficiency in predicting molecular properties. scirp.orgnih.gov For a molecule like 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, DFT studies are essential for determining its most stable three-dimensional conformation. The flexible side chain, featuring several rotatable bonds, allows the molecule to adopt multiple conformations. DFT calculations can identify the lowest energy (most stable) conformer by optimizing the molecular geometry.
These studies also yield valuable data on electronic properties such as dipole moment, bond lengths, and bond angles. materialsciencejournal.org The dipole moment, for instance, influences a molecule's solubility and its ability to form non-bonded interactions, which are critical in drug design. scirp.org Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR) to confirm the molecular structure. nih.govmaterialsciencejournal.org The reactivity of the molecule can be inferred from calculated parameters like molecular electrostatic potential (MESP), which maps the charge distribution and highlights regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for an Indole-Ethanolamine Scaffold Note: These values are representative examples of parameters obtained from DFT calculations and are not specific experimental data for this compound.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | -825.45 Hartree |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.12 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.9 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | 4.9 eV |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. researchgate.net
The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For this compound, FMO analysis can identify the most probable sites for electron donation and acceptance, providing insights into its potential interactions with biological macromolecules.
Molecular Dynamics Simulations of this compound and Its Interactions
While quantum chemical methods provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time in a realistic environment. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com
Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro and Protein Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jocpr.com It is a cornerstone of structure-based drug design, allowing scientists to model ligand-receptor interactions at the atomic level.
For this compound, molecular docking studies can be performed against various protein targets to explore its potential biological activities. The indole (B1671886) scaffold is known to participate in several key types of interactions. ajchem-a.comnih.gov The docking process involves placing the ligand into the binding site of a protein in multiple possible conformations and orientations and then scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). ajchem-a.comjbcpm.comresearchgate.net
Key interaction forces that would be analyzed include:
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups in the ethanolamine (B43304) side chain are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues like serine, threonine, and asparagine. bepls.com The indole nitrogen can also act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The ethyl group on the indole nitrogen and the bicyclic indole ring itself are hydrophobic and likely to interact favorably with nonpolar amino acid residues such as valine, leucine, and phenylalanine.
Pi-Stacking and Pi-Cation Interactions: The aromatic indole ring can engage in π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or in π-cation interactions with positively charged residues like lysine (B10760008) and arginine. bepls.com
Table 2: Representative Molecular Docking Results for an Indole Derivative in a Hypothetical Kinase Active Site Note: This table illustrates the type of output from a molecular docking study. The target, binding scores, and interacting residues are for demonstrative purposes.
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| Indole-Ethanolamine Scaffold | Tyrosine Kinase (Hypothetical) | -8.5 | LYS720 | Hydrogen Bond (with amine) |
| ASP810 | Hydrogen Bond (with hydroxyl) | |||
| PHE811 | π-π Stacking (with indole ring) | |||
| VAL702 | Hydrophobic Interaction |
In Silico Screening and Virtual Library Design for Indole-Ethanolamine Scaffolds
The indole-ethanolamine scaffold serves as an excellent starting point for in silico (computational) screening and the design of virtual libraries. mdpi.com A virtual library is a large collection of related but distinct chemical structures that are generated and stored in a computer database. By using the core structure of this compound, a virtual library can be created by systematically modifying various parts of the molecule, such as:
Adding different substituents (e.g., halogens, methoxy (B1213986) groups) to the benzene (B151609) ring of the indole nucleus.
Varying the alkyl group on the indole nitrogen.
Modifying the length or branching of the ethanolamine side chain.
This library of virtual compounds can then be rapidly screened against the three-dimensional structure of a protein target using high-throughput molecular docking. frontiersin.orgmdpi.com This process allows researchers to computationally evaluate thousands of potential derivatives, prioritizing a smaller, more manageable number of compounds with the highest predicted binding affinities for chemical synthesis and subsequent experimental validation. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. chemdiv.com
Prediction of Biotransformation Pathways via Computational Methods (Non-Human Specific)
Computational, or in silico, methods provide a predictive framework for understanding the metabolic fate of xenobiotics, including the compound this compound. These predictive models are built upon extensive databases of known metabolic reactions and employ a variety of approaches, such as rule-based systems, machine learning, and quantum chemical methods, to forecast the biotransformation of a novel compound. wsu.edu By analyzing the structural features of this compound, it is possible to predict its susceptibility to various Phase I and Phase II metabolic reactions.
The primary sites for metabolism are anticipated to be the indole ring, the N-ethyl group, and the aminoethanol side chain. Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups. researchgate.net For this compound, the most probable Phase I transformations are mediated by the cytochrome P450 (CYP450) superfamily of enzymes and include aromatic hydroxylation, N-dealkylation, and oxidation of the side chain. nih.govnih.gov Phase II metabolism, a conjugation step, would likely follow, enhancing the water solubility of the metabolites to facilitate their excretion. researchgate.net
Predicted Phase I Metabolic Pathways
Computational models suggest several potential Phase I metabolic pathways for this compound. The indole nucleus is a common target for oxidative metabolism. rsc.org
Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common reaction catalyzed by CYP450 enzymes. researchgate.netnih.gov Computational predictions indicate that the C4, C5, C6, and C7 positions of the indole ring are all potential sites for the addition of a hydroxyl group. researchgate.netresearchgate.net This process increases the polarity of the molecule.
N-Dealkylation: The ethyl group attached to the indole nitrogen is a likely site for oxidative N-dealkylation. nih.govmdpi.com This CYP450-mediated reaction would proceed through an unstable hydroxylated intermediate, leading to the removal of the ethyl group as acetaldehyde (B116499) and the formation of a secondary amine. nih.gov
Side Chain Oxidation: The aminoethanol side chain presents several possibilities for oxidative metabolism. The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid. Additionally, the secondary amine is also a potential site for oxidation.
The following table summarizes the predicted Phase I metabolites resulting from these computational analyses.
| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme System |
| 2-{[(1-ethyl-4-hydroxy-1H-indol-3-yl)methyl]amino}ethanol | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| 2-{[(1-ethyl-5-hydroxy-1H-indol-3-yl)methyl]amino}ethanol | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| 2-{[(1-ethyl-6-hydroxy-1H-indol-3-yl)methyl]amino}ethanol | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| 2-{[(1-ethyl-7-hydroxy-1H-indol-3-yl)methyl]amino}ethanol | Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| 2-{[(1H-indol-3-yl)methyl]amino}ethanol | N-Dealkylation | Cytochrome P450 (CYP) |
| (2-{[(1-ethyl-1H-indol-3-yl)methyl]amino})acetaldehyde | Alcohol Dehydrogenation | Alcohol Dehydrogenase |
| (2-{[(1-ethyl-1H-indol-3-yl)methyl]amino})acetic acid | Aldehyde Dehydrogenation | Aldehyde Dehydrogenase |
Predicted Phase II Metabolic Pathways
Following Phase I metabolism, the newly formed hydroxyl groups and the existing primary alcohol are susceptible to conjugation reactions. These Phase II pathways further increase the hydrophilicity of the metabolites, preparing them for elimination.
Glucuronidation: This is a major Phase II pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. The hydroxyl groups on the indole ring (introduced during Phase I) and the primary alcohol of the ethanol (B145695) side chain are prime candidates for glucuronidation. nih.govsemanticscholar.org Studies on similar indole-containing structures, such as 4-hydroxyindole, have demonstrated their propensity for glucuronidation. nih.gov
Sulfation: Sulfotransferases (SULTs) are predicted to catalyze the transfer of a sulfonate group to the hydroxyl functionalities of the parent compound or its Phase I metabolites. This is another common conjugation reaction that enhances water solubility.
The table below outlines the predicted Phase II metabolites.
| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme System |
| (2-{[(1-ethyl-1H-indol-3-yl)methyl]amino})ethyl glucuronide | Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) |
| 2-{[(1-ethyl-4-O-glucuronyl-1H-indol-3-yl)methyl]amino}ethanol | Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) |
| 2-{[(1-ethyl-5-O-glucuronyl-1H-indol-3-yl)methyl]amino}ethanol | Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) |
| 2-{[(1-ethyl-6-O-glucuronyl-1H-indol-3-yl)methyl]amino}ethanol | Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) |
| 2-{[(1-ethyl-7-O-glucuronyl-1H-indol-3-yl)methyl]amino}ethanol | Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) |
| (2-{[(1-ethyl-1H-indol-3-yl)methyl]amino})ethyl sulfate | Sulfation | Sulfotransferase (SULT) |
| 2-{[(1-ethyl-4-O-sulfo-1H-indol-3-yl)methyl]amino}ethanol | Sulfation | Sulfotransferase (SULT) |
| 2-{[(1-ethyl-5-O-sulfo-1H-indol-3-yl)methyl]amino}ethanol | Sulfation | Sulfotransferase (SULT) |
| 2-{[(1-ethyl-6-O-sulfo-1H-indol-3-yl)methyl]amino}ethanol | Sulfation | Sulfotransferase (SULT) |
| 2-{[(1-ethyl-7-O-sulfo-1H-indol-3-yl)methyl]amino}ethanol | Sulfation | Sulfotransferase (SULT) |
It is important to note that these are predictive, theoretical pathways. The actual metabolic profile can be influenced by a multitude of factors, including the specific animal species and their unique enzyme expression levels. Experimental validation is necessary to confirm these in silico predictions.
Structure Activity Relationship Sar Studies and Molecular Design of 2 1 Ethyl 1h Indol 3 Yl Methyl Amino Ethanol Derivatives
Elucidation of Structural Modulators for Specific Molecular Interactions (In Vitro/Cellular Models)
Understanding how individual components of the lead compound influence its binding affinity and efficacy is the cornerstone of molecular design. In vitro and cellular models provide the necessary platforms to dissect these interactions.
The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of the molecule's physicochemical properties and its interaction with target proteins. The ethyl group in 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, when compared to an unsubstituted (N-H) or N-methyl derivative, imparts distinct characteristics.
Alkylation of the indole nitrogen generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. mdpi.com However, the size of the alkyl group is a key factor. Moving from a hydrogen or methyl group to an ethyl group introduces greater steric bulk. This can be advantageous if it leads to favorable van der Waals interactions within a specific pocket of a receptor, or detrimental if it causes steric clashes that prevent optimal binding. nih.gov
Studies on various N-substituted indole derivatives have shown that the N1 substituent can significantly influence biological activity. For instance, in a series of N-phenylindole derivatives targeting Mycobacterium tuberculosis, substituting the indole nitrogen with groups of varying sizes (H, methyl, isopropyl, phenyl) resulted in a wide range of potencies. nih.gov Surprisingly, the bulkier phenyl group was found to be favorable for activity, indicating the presence of a large hydrophobic pocket in the target enzyme. nih.gov This highlights that the optimal N1-substituent is target-dependent. The ethyl group, therefore, serves to modulate the electronic and steric profile of the indole ring, which can fine-tune its binding orientation and affinity. nih.govrsc.org
The aminoethanol side chain, -CH₂-NH-CH₂-CH₂-OH, is a key pharmacophoric element, providing crucial hydrogen bonding capabilities that contribute significantly to ligand efficiency.
Amine Group: The secondary amine is a hydrogen bond donor and can be protonated at physiological pH, allowing for a potent ionic interaction with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. nih.gov This electrostatic interaction often serves as a primary anchoring point for the ligand. nih.gov
Ethanol (B145695) Moiety: The terminal hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor. hyphadiscovery.comresearchgate.net It can form hydrogen bonds with polar residues, contributing substantially to binding affinity. The presence of hydroxyl groups is a common feature in natural products and therapeutics, often leading to improved selectivity and potency by engaging in highly directional interactions within the binding site. hyphadiscovery.comresearchgate.netnih.gov However, the energetic contribution of a hydroxyl group is a balance between the favorable hydrogen bonds it forms with the target and the significant energy penalty required to desolvate it upon binding. researchgate.net
Theoretical and spectroscopic studies on 2-aminoethanol itself show that it can form intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom, which influences its conformational preference in the gas phase. researchgate.netresearchgate.netnih.gov This predisposition to form hydrogen bonds underscores the importance of the aminoethanol moiety in establishing specific and strong interactions with biological targets.
Analog Design Strategies Based on Indole Core Modifications
The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.net Modifications to this core are a primary strategy for developing analogs with improved properties.
Altering the substitution pattern on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) can modulate the molecule's electronic properties, lipophilicity, and steric profile. The electron-rich nature of the indole ring makes it a favorable partner for various interactions, including π-π stacking and cation-π interactions with aromatic or charged residues in a binding pocket. researchgate.net
The specific position and nature of the substituent are critical. For example, in studies of N-piperidinyl indole ligands, substitution at the 2-position of the indole led to full agonists at the nociceptin (B549756) opioid receptor (NOP), whereas substitution at the 3-position resulted in partial agonists. nih.gov This demonstrates that even the position of the side chain on the indole core can dramatically alter the functional activity.
The following table summarizes findings from various studies on indole derivatives, illustrating the effect of different substituents on biological activity.
| Indole Position | Substituent | Observed Effect on Activity | Compound Class |
| C5 | Electron-withdrawing (e.g., -NO₂) | Increased binding affinity for benzodiazepine (B76468) receptors. nih.gov | Indol-3-ylglyoxylamides |
| C5 | Electron-donating | Generally did not influence stereoselectivity in certain reactions. mdpi.com | N-alkylated indoles |
| C6 | Various linkages | Altering the linkage point from 6-6' to 5-6', 6-5', or 5-5' reduced activity. nih.gov | Bis-indole HIV-1 fusion inhibitors |
| C2 | Deletion of phenyl group | Reduced antitubercular activity. nih.gov | N-phenylindole derivatives |
| C2 | Introduction of EWG | Increases the acidity of the N-H atom, enabling different reaction pathways. mdpi.com | Indole-2-carbaldehydes |
This table is a compilation of illustrative examples from different indole series and is intended to show general principles of substituent effects.
Potential modifications to the aminoethanol side chain include:
Hydroxyl Group Bioisosteres: The -OH group could be replaced with other hydrogen bond acceptors/donors like a primary amide (-CONH₂), a sulfonamide (-SO₂NH₂), or a small heterocycle like tetrazole. openaccessjournals.com These changes can alter the pKa, lipophilicity, and metabolic stability of the compound.
Amine Group Modification: The secondary amine could be converted to a tertiary amine (e.g., by N-methylation) or incorporated into a small heterocyclic ring (e.g., piperidine, pyrrolidine). This would alter its basicity and steric profile.
Chain Homologation/Truncation: The length of the ethylene (B1197577) linker between the amine and hydroxyl group can be varied. Shortening or lengthening this chain would alter the spatial relationship between the key hydrogen-bonding groups, which must be optimal for receptor fit.
Introduction of Chirality: The carbon atom bearing the hydroxyl group is a potential chiral center. Synthesizing and testing individual enantiomers is a critical step, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity.
Conformational Analysis and its Correlation with Molecular Recognition
The flexibility of the this compound molecule, particularly in its side chain, means it can adopt multiple low-energy conformations. core.ac.uk The specific conformation that the molecule presents to its biological target is crucial for molecular recognition and binding.
The key rotatable bonds are:
The C3-CH₂ bond connecting the side chain to the indole ring.
The CH₂-NH bond.
The NH-CH₂ bond.
The CH₂-CH₂ bond.
The CH₂-OH bond.
The rotational freedom around these bonds is not completely unrestricted. Intramolecular hydrogen bonding between the amine's hydrogen and the hydroxyl's oxygen, or between the amine's lone pair and the hydroxyl's hydrogen, can create a preference for a folded or "gauche" conformation. researchgate.netnih.gov This pre-organization can reduce the entropic penalty of binding, as the molecule does not need to "freeze" into a specific conformation upon entering the binding site.
Computational modeling and spectroscopic studies are used to predict the likely low-energy conformations. core.ac.ukresearchgate.net In studies of indol-3-yl-glyoxalylamides, restricted rotation was observed, leading to distinct syn and anti rotamers, with the preferred conformation often stabilized by an intramolecular hydrogen bond. researchgate.net The correlation between a molecule's preferred conformation and its biological activity provides strong evidence for the bioactive conformation required for molecular recognition at the target receptor.
Mechanistic Investigations of 2 1 Ethyl 1h Indol 3 Yl Methyl Amino Ethanol in Non Human Biological Systems
In Vitro Receptor Binding Studies and Ligand-Target Profiling (e.g., Serotonin (B10506) Receptors, PPAR)
No specific data from in vitro receptor binding studies for 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol with serotonin receptors or Peroxisome Proliferator-Activated Receptors (PPAR) are available in the current scientific literature. Research on other indole-containing molecules has shown varying affinities for these receptors, but direct ligand-target profiling for this specific compound has not been reported.
Enzymatic Interaction Studies (e.g., Carbonic Anhydrase, Alpha-Glucosidase, COX-2)
There is no available research detailing the interaction of this compound with enzymes such as carbonic anhydrase, alpha-glucosidase, or cyclooxygenase-2 (COX-2). While various indole (B1671886) derivatives have been investigated as potential inhibitors or modulators of these enzymes, specific inhibitory concentrations (IC₅₀) or kinetic data for the compound are not documented.
Cellular Pathway Modulation in Controlled Cell Line Models (e.g., Tubulin Polymerization, Lipid Accumulation)
Investigations into the effects of this compound on cellular pathways, such as the inhibition of tubulin polymerization or the modulation of lipid accumulation in controlled cell line models, have not been published. Consequently, there is no data to report on its potential influence on these or other cellular processes.
Investigation of Biological Activities in Non-Mammalian or In Vitro Systems
There is a lack of published studies on the biological activities of this compound in non-mammalian or in vitro systems. This includes a lack of information on potential antimicrobial, antifungal, or antioxidant properties. While the indole scaffold is a common feature in molecules with a wide range of biological effects, specific data for this ethyl-indol-ethanol derivative is not present in the accessible scientific record.
Advanced Analytical Methodologies in the Research of 2 1 Ethyl 1h Indol 3 Yl Methyl Amino Ethanol and Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are fundamental to the chemical sciences for providing detailed information about molecular structure. In the context of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol, Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are critical for unambiguous structural confirmation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC) would be used to assign every proton and carbon atom in the structure.
While specific experimental data for this exact molecule is not publicly available, the expected chemical shifts can be predicted based on extensive literature on similar indole (B1671886) derivatives and amino alcohols. The ¹H NMR spectrum would show distinct signals for the ethyl group protons on the indole nitrogen, the aromatic protons of the indole ring, the methylene (B1212753) bridge, and the protons of the aminoethanol side chain. The ¹³C NMR would similarly provide signals for each unique carbon atom, including those in the indole core and the aliphatic side chains.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table outlines the predicted NMR signals and their assignments for the target compound based on analogous structures.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole-CH₂-N | ~3.8 | ~45-50 |
| N-CH₂-CH₂-OH | ~2.8 | ~55-60 |
| N-CH₂-CH₂-OH | ~3.6 | ~60-65 |
| Indole-N-CH₂-CH₃ | ~4.1 (quartet) | ~40-45 |
| Indole-N-CH₂-CH₃ | ~1.4 (triplet) | ~15 |
| Indole C2-H | ~7.2 | ~125-130 |
| Indole Aromatic-H | ~7.0-7.7 | ~110-130 |
| Indole C3a/C7a | N/A | ~128/136 |
Mass Spectrometry (MS)
Beyond simple molecular weight determination, advanced mass spectrometry techniques like High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) provide crucial information. HRMS would be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence.
Tandem MS involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which helps to confirm the connectivity of the molecule. The fragmentation of this compound is expected to proceed via established pathways for amines and alcohols, primarily through alpha-cleavage.
Key predicted fragmentation pathways include:
Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-delocalized 1-ethyl-3-methyl-indole cation.
Cleavage adjacent to the hydroxyl group.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
This table shows the predicted major fragments for this compound based on typical fragmentation patterns for related structures. libretexts.orglibretexts.org
| Predicted Fragment Ion (m/z) | Structure of Fragment | Fragmentation Pathway |
| 218 | [C₁₃H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 158 | [C₁₁H₁₂N]⁺ | α-cleavage at the benzylic C-N bond |
| 144 | [C₁₀H₁₀N]⁺ | Loss of the ethyl group from the indole nitrogen |
| 60 | [C₂H₆NO]⁺ | α-cleavage resulting in the aminoethanol fragment |
Chromatographic and Separation Science Methodologies for Purity and Compound Isolation in Research
Chromatographic techniques are essential for the isolation of the target compound from reaction mixtures and for the assessment of its purity. Given the polar nature of the amino and hydroxyl groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable method.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 silica (B1680970) column) is used with a polar mobile phase. nih.gov A gradient elution, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased, allows for the efficient separation of the target compound from nonpolar impurities and starting materials. nih.govresearchgate.net Detection is commonly achieved using a UV detector, leveraging the strong ultraviolet absorbance of the indole chromophore, or a mass spectrometer for HPLC-MS analysis. researchgate.net
Interactive Data Table: Example RP-HPLC Method for Analysis
The following table outlines a typical set of parameters for the analytical separation of indole derivatives, applicable for purity assessment of the target compound. nih.gov
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorimetric (λex = 280 nm / λem = 350 nm) |
| Injection Volume | 10 µL |
X-ray Crystallography and Structural Biology Applications for Understanding Molecular Interactions
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in its solid state. This technique is invaluable for confirming stereochemistry, bond angles, and understanding the intermolecular forces that govern how molecules pack together in a crystal lattice.
While a crystal structure for this compound has not been reported in the literature, analysis of related indole derivatives reveals common structural motifs. mdpi.com Studies on various substituted indoles show they often crystallize in monoclinic or triclinic systems. mdpi.comnih.gov The crystal packing is typically dominated by a network of intermolecular interactions, including:
Hydrogen Bonding: The N-H of the secondary amine and the O-H of the hydroxyl group in the target molecule would be expected to act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.
π-π Stacking: The electron-rich indole rings can stack on top of one another, contributing significantly to the stability of the crystal lattice.
Understanding these interactions is crucial for research in fields like materials science and medicinal chemistry, where the solid-state properties and molecular recognition of a compound are of high importance.
Interactive Data Table: Example Crystallographic Data for a Substituted Indole Derivative
This table presents representative crystallographic data from a published indole derivative to illustrate the type of information obtained from an X-ray diffraction study. mdpi.com
| Parameter | Example Value (for a related Indole derivative) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) ** | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
| Volume (ų) ** | 900.07 |
Future Research Directions and Unexplored Avenues for 2 1 Ethyl 1h Indol 3 Yl Methyl Amino Ethanol
Development of Novel Indole-Ethanolamine Scaffolds
The indole (B1671886) scaffold is a versatile platform for drug discovery, and its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.commdpi.comresearchgate.net Future research into 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol should logically begin with the systematic exploration and development of novel analogs based on its core indole-ethanolamine structure.
The synthesis of new functionalized indoles can be approached through various established and emerging chemical methodologies. organic-chemistry.orgmdpi.com Key areas for structural modification of the parent compound could include:
Substitution on the Indole Ring: The aromatic nature of the indole ring is amenable to electrophilic substitution, allowing for the introduction of various functional groups at positions 4, 5, 6, and 7. mdpi.com The addition of halogens, nitro groups, or alkyl chains could significantly influence the compound's electronic properties and, consequently, its biological activity. mdpi.com
Modification of the N-ethyl Group: The ethyl group on the indole nitrogen can be replaced with other alkyl or aryl substituents to probe the impact of steric bulk and lipophilicity on target engagement.
Alterations to the Ethanolamine (B43304) Side Chain: The ethanolamine moiety offers several points for modification. The secondary amine could be alkylated or acylated, and the terminal hydroxyl group could be esterified or etherified to create a library of diverse compounds.
The development of these novel scaffolds will enable a comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds, paving the way for the identification of derivatives with enhanced potency and selectivity. mdpi.com
Table 1: Potential Structural Modifications for Novel Indole-Ethanolamine Scaffolds
| Modification Site | Potential Substituents | Rationale for Modification |
|---|---|---|
| Indole Ring (Positions 4, 5, 6, 7) | Halogens (F, Cl, Br), Alkyl groups, Methoxy (B1213986) groups, Nitro groups | Modulate electronic properties, lipophilicity, and metabolic stability. |
| Indole Nitrogen (N1) | Methyl, Propyl, Benzyl, Phenyl groups | Investigate the influence of steric and electronic factors on activity. |
| Ethanolamine Nitrogen | Alkylation, Acylation | Explore the impact of basicity and hydrogen bonding capacity. |
| Ethanolamine Oxygen | Esterification, Etherification | Alter polarity and potential for prodrug strategies. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Initially, ML models can be trained on existing datasets of indole derivatives to predict various molecular properties, such as binding affinity to specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics. astrazeneca.com This predictive modeling can help in prioritizing the synthesis of novel analogs with a higher probability of success.
Furthermore, generative AI models, such as generative adversarial networks (GANs) and autoencoders, can be employed for the de novo design of novel indole-ethanolamine scaffolds. acs.orgspringernature.com By learning from the chemical space of known bioactive molecules, these algorithms can propose new structures with optimized properties. This approach allows for the exploration of a much broader chemical space than what is feasible through traditional synthetic chemistry alone.
Table 2: Applications of AI and Machine Learning in the Development of Indole-Ethanolamine Derivatives
| AI/ML Application | Specific Technique | Objective |
|---|---|---|
| Property Prediction | Graph Neural Networks, Random Forests | Predict bioactivity, toxicity, and ADME properties of virtual compounds. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with desired properties. |
| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Identify efficient synthetic pathways for target molecules. |
| Virtual Screening | Molecular Docking with ML-based Scoring Functions | Screen large libraries of virtual compounds against biological targets. |
Exploration of Polypharmacological Profiles in Defined Biological Systems
The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by modulating multiple targets, a concept known as polypharmacology. nih.gov The indole scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels. nih.gov Given its structural features, this compound and its future derivatives are prime candidates for exhibiting a polypharmacological profile.
Future research should therefore focus on systematically screening this compound and its analogs against a broad panel of biological targets. This can be achieved through a combination of in silico and in vitro approaches. Computational methods like molecular docking can predict potential binding partners, which can then be validated experimentally using high-throughput screening assays.
Understanding the polypharmacology of these compounds is crucial for both identifying new therapeutic opportunities and for predicting potential off-target effects. For instance, a compound that simultaneously inhibits a key enzyme in a cancer pathway and modulates a receptor involved in angiogenesis could have synergistic therapeutic effects.
Advanced Mechanistic Elucidation through Omics Technologies (Non-Human)
To fully understand the biological effects of this compound and its derivatives, it is essential to elucidate their mechanisms of action at a molecular level. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for achieving this in non-human biological systems. frontiersin.orgnih.govresearchgate.net
By treating model organisms or cell cultures with the compound of interest, researchers can obtain a global snapshot of the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). frontiersin.org These large datasets can then be analyzed using bioinformatics tools to identify the cellular pathways and biological processes that are perturbed by the compound.
For example, a transcriptomic analysis might reveal the upregulation of genes involved in apoptosis, suggesting a potential anticancer mechanism. nih.gov Similarly, a proteomic study could identify specific enzymes or signaling proteins that are differentially expressed or post-translationally modified in response to the compound. Integrating data from multiple omics platforms can provide a comprehensive and systems-level understanding of the compound's mechanism of action. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol?
- Methodological Answer : The compound can be synthesized via Cu(II)-catalyzed cycloaddition or alkylation reactions. For example, indole derivatives are often functionalized at the 3-position using ethyl acrylate intermediates under catalytic conditions (e.g., Cu(OTf)₂ at 40°C). Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAC in hexane, Rf = 0.5) . For alkylation, nucleophilic substitution of 1-ethylindole-3-methyl halides with ethanolamine derivatives in polar aprotic solvents (e.g., DMF) under reflux is effective. Monitor reaction progress via TLC and confirm purity by HPLC .
Q. What purification techniques are optimal for isolating this compound post-synthesis?
- Methodological Answer : Flash chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 8:2 to 6:1 v/v) is preferred for intermediate purification. For final isolation, recrystallization from ethanol-water mixtures (1:1 v/v) enhances purity. Confirm homogeneity by melting point analysis and ≥95% HPLC purity (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic methods (NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), indole protons (δ ~7.1–7.8 ppm), and ethanolamine backbone (δ ~3.4–3.8 ppm for CH₂-NH, δ ~2.7–3.0 ppm for NH).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 247.168 (calculated for C₁₃H₁₈N₂O). Use ESI+ mode with methanol/0.1% formic acid .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Co-crystallize the compound with a suitable solvent (e.g., ethanol) and collect diffraction data using a Bruker D8 VENTURE diffractometer. Refine structures via SHELXL-2018/3, applying full-matrix least-squares on F². Address twinning or disorder using PLATON’s ADDSYM function. Validate hydrogen bonding (e.g., N–H···O interactions) with OLEX2 .
Q. How to address contradictions in biological activity data (e.g., inconsistent IC₅₀ values in STAT3 inhibition assays)?
- Methodological Answer :
- Dose-Response Optimization : Test concentrations from 1 nM to 100 µM in triplicate, using DMSO controls (<0.1% v/v).
- Assay Validation : Include positive controls (e.g., Stattic for STAT3 inhibition) and confirm target engagement via Western blot (phospho-STAT3 levels).
- Data Normalization : Use Z’-factor analysis to ensure assay robustness. Discrepancies may arise from cell-line-specific permeability or off-target effects; validate with CRISPR knockdown models .
Q. What computational strategies predict interactions between this compound and carbonic anhydrase isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 3KS3). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Analyze binding free energies (MM-GBSA) and validate with MD simulations (AMBER22). Cross-reference with ChemSpider/NIST physicochemical data (logP, pKa) to assess bioavailability .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood due to potential respiratory irritation (unclassified GHS hazard; apply ALARA principles).
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
